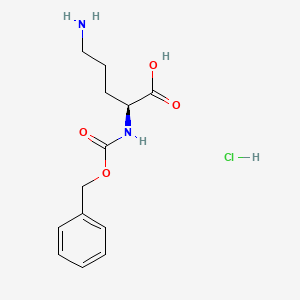

L(+)-N-Cbz-Ornithine hydrochloride

Description

BenchChem offers high-quality L(+)-N-Cbz-Ornithine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L(+)-N-Cbz-Ornithine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULELFCUZAINLJV-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628648 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92455-59-9 | |

| Record name | L-Ornithine, N2-[(phenylmethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92455-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating the Nomenclature of Cbz-Ornithine

An In-Depth Technical Guide to the Chemical Properties of L(+)-N-α-Cbz-Ornithine Hydrochloride

This guide provides an in-depth exploration of L(+)-N-α-Carbobenzyloxy-Ornithine hydrochloride, a critical building block for researchers, chemists, and professionals in peptide synthesis and drug development. We will move beyond a simple data sheet to examine the causality behind its properties, the rationale for its handling, and its strategic application in complex molecular design.

A point of critical importance for any researcher is the precise identification of their starting materials. In the context of Cbz-protected ornithine, significant ambiguity can arise. Ornithine possesses two primary amino groups: the α-amino group at the stereocenter and the δ-amino group at the terminus of the side chain. The designation "N-Cbz-Ornithine" is therefore insufficient. This guide focuses specifically on N-α-Cbz-L-Ornithine hydrochloride , where the carbobenzyloxy (Cbz) group protects the α-amine. Its counterpart, N-δ-Cbz-L-Ornithine, is also a common reagent, and scientists must meticulously verify the CAS number and IUPAC name to ensure the correct isomer is used for their synthetic strategy.

Compound Identification and Core Structure

N-α-Cbz-L-Ornithine hydrochloride is a derivative of the non-proteinogenic amino acid L-ornithine. The strategic placement of the Cbz group on the α-nitrogen allows the δ-amine to remain free for subsequent chemical modification, such as peptide bond formation at the side chain or cyclization reactions.

| Identifier | Value |

| IUPAC Name | (2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride[] |

| Synonyms | L(+)-N-CBZ-ORNITHINE HYDROCHLORIDE, (S)-5-Amino-2-benzyloxycarbonylamino-pentanoic acid hydrochloride[] |

| CAS Number | 92455-59-9[] |

| Molecular Formula | C₁₃H₁₉ClN₂O₄[] |

| Molecular Weight | 302.75 g/mol [] |

| SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O.Cl[] |

| InChI Key | ULELFCUZAINLJV-MERQFXBCSA-N[] |

Physicochemical Properties: A Quantitative Overview

The physical properties of N-α-Cbz-L-Ornithine hydrochloride dictate its handling, storage, and reaction conditions. As a hydrochloride salt, it exhibits enhanced crystallinity and solubility in polar solvents compared to its free-base form.

| Property | Value | Context & Significance |

| Appearance | White crystalline powder.[2] | The crystalline nature is indicative of good purity and stability. The free-flowing powder form requires appropriate handling to prevent dust inhalation. |

| Melting Point | Parent L-Ornithine HCl: ~245 °C[2][3] | The melting point for the Cbz-derivative is not widely reported and decomposition may occur. This value for the parent compound serves as a baseline. |

| Solubility | Parent L-Ornithine HCl: Soluble in water (~455-543 g/L) and alcohol.[3][4] | The hydrochloride salt form enhances aqueous solubility. The Cbz group introduces hydrophobicity, which may slightly reduce water solubility compared to the parent amino acid but improve solubility in organic solvents like methanol or DMF. |

| Optical Rotation | Parent L-Ornithine HCl: [α]²⁰/D +23° (c=5 in 5N HCl)[4] | This property is critical for confirming the L-stereochemistry, which is essential for biological activity. Any deviation can indicate racemization or contamination with the D-isomer. |

| pH | Parent L-Ornithine HCl: 5–6 (25 g/L in water)[3] | The solution will be acidic due to the hydrochloride salt of the δ-amino group and the carboxylic acid. This is a key parameter for planning coupling reactions, as the free δ-amine often requires neutralization. |

The Carbobenzyloxy (Cbz) Group: A Mechanistic Cornerstone

The Cbz group is a foundational amine protecting group in peptide chemistry, first introduced by Bergmann and Zervas.[5] Its utility stems from a balance of stability and selective lability.

Expertise & Causality: The Cbz group protects the amine by converting it into a carbamate.[6][7][8] This transformation delocalizes the nitrogen's lone pair of electrons into the carbonyl system, rendering the nitrogen non-nucleophilic and preventing it from participating in unwanted side reactions during peptide coupling.

The true elegance of the Cbz group lies in its unique deprotection mechanism: catalytic hydrogenolysis. This process is orthogonal to many other protecting groups used in peptide synthesis (e.g., acid-labile Boc or base-labile Fmoc groups).[9]

Deprotection Mechanism: The Cbz group is cleaved by catalytic hydrogenation, typically using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, which is particularly susceptible to this cleavage. The initial products are toluene and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide. This clean decomposition ensures that no harsh reagents are required, preserving the integrity of sensitive peptide structures.

Caption: Cbz group removal via catalytic hydrogenolysis.

Synthesis and Characterization Workflow

The synthesis of N-α-Cbz-L-Ornithine requires a strategic approach to ensure regioselective protection. A common route involves protecting the δ-amine of L-ornithine with a copper complex before reacting the α-amine with benzyl chloroformate.

Experimental Protocol: Synthesis of N-δ-Cbz-L-Ornithine

While our focus is the α-protected isomer, a detailed protocol for the more commonly cited δ-isomer provides a clear illustration of the fundamental reaction chemistry. This process can be adapted by protecting the delta-amine first through other means to achieve alpha-protection.

Principle: L-Ornithine hydrochloride is reacted with copper sulfate to form a copper chelate, which selectively blocks the α-amino and carboxyl groups. The remaining free δ-amino group can then be acylated by benzyl chloroformate. Subsequent removal of the copper with a chelating agent like EDTA yields the desired product.

Step-by-Step Methodology:

-

Chelation: Dissolve L-Ornithine hydrochloride (1 eq.) in an aqueous solution of sodium hydroxide. Add anhydrous copper sulfate and stir for approximately 15 minutes to form the deep blue copper(II) complex.[10]

-

Protection Reaction: Add anhydrous potassium carbonate to maintain basic pH, followed by the slow addition of benzyl chloroformate (Cbz-Cl) (1 eq.).[10] Stir the reaction mixture overnight at room temperature. The Cbz-Cl reacts with the available δ-amino group.

-

Isolation of Complex: Upon reaction completion, the blue solid copper complex of N-δ-Cbz-L-Ornithine is isolated by filtration and washed.[10]

-

De-chelation: The solid is resuspended in a solution of a strong chelating agent, such as saturated disodium ethylenediaminetetraacetic acid (EDTA).[10] The mixture is heated to reflux for several hours to break the copper complex.

-

Final Product Isolation: After cooling, the free N-δ-Cbz-L-Ornithine is isolated as a white solid by filtration, washed, and dried.[10]

Sources

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. L-Ornithine hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. N'-Cbz-L-ornithine | 3304-51-6 [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of N-α-Cbz-L-Ornithine Hydrochloride

This document provides a comprehensive safety and handling guide for N-α-Cbz-L-Ornithine hydrochloride, a key intermediate in peptide synthesis and drug development. As researchers and scientists, a thorough understanding of a compound's safety profile is not merely a regulatory formality but the bedrock of sound experimental design and personal safety. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) fields to provide a synthesized, field-proven perspective on risk assessment, exposure control, and emergency preparedness. The insights herein are derived from an analysis of data for the parent molecule, L-Ornithine hydrochloride, and its carboxybenzyl (Cbz)-protected form, providing a robust safety framework for the titled compound.

Chemical Identity and Physicochemical Profile

N-α-Cbz-L-Ornithine hydrochloride is a derivative of the non-proteinogenic amino acid L-Ornithine. The attachment of the Cbz (Z) group to the alpha-amino function serves as a crucial protecting group in synthetic organic chemistry, preventing unwanted side reactions during peptide coupling. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.

It is critical to distinguish the safety profile of this protected amino acid from its unprotected precursor, L-Ornithine hydrochloride (CAS 3184-13-2). While the parent compound is generally not classified as hazardous, the introduction of the Cbz group imparts specific hazards that dictate more stringent handling protocols[1][2][3].

| Identifier | Value | Source |

| Compound Name | N-α-Carboxybenzyl-L-Ornithine hydrochloride | Inferred |

| Synonyms | Z-L-Ornithine hydrochloride, Cbz-L-Ornithine HCl | Inferred |

| CAS Number | Not explicitly found; derived from Cbz-L-ornithine (2640-58-6) | [3] |

| Molecular Formula | C13H19ClN2O4 | Inferred from[3] |

| Molecular Weight | 302.76 g/mol | Inferred from[3] |

| Property | Value | Source & Remarks |

| Physical State | Solid, white powder/crystalline solid | [1][2][3] |

| Melting Point | Approx. 248-252°C (for Cbz-L-Ornithine) | [4] |

| Water Solubility | Expected to be higher than Cbz-L-ornithine due to the salt form. L-Ornithine HCl is highly soluble (543 g/L at 20°C) | [1] |

| pH | 5-6 (in aqueous solution, for L-Ornithine HCl) | [1][2] |

| Odor | Odorless | [1][2] |

Hazard Identification and Proactive Risk Assessment

The primary hazards associated with N-α-Cbz-L-Ornithine hydrochloride are derived from the Cbz-Ornithine moiety. Unlike the benign nature of L-Ornithine HCl, the protected version is classified as an irritant and harmful if swallowed[3]. This classification is the cornerstone of all subsequent safety protocols.

| Hazard Class | GHS Code | Hazard Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][4] |

A proactive risk assessment is mandatory before any experimental work. The causality is clear: the potential for respiratory irritation (H335) necessitates handling within a certified chemical fume hood, while the risk of serious eye irritation (H319) and skin irritation (H315) makes appropriate Personal Protective Equipment (PPE) non-negotiable.

Caption: Risk Assessment Workflow for N-α-Cbz-L-Ornithine HCl.

Exposure Controls and Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Practicable" (ALARP) must govern all exposure control strategies. This is achieved through a hierarchy of controls, prioritizing engineering solutions over reliance on PPE alone.

Engineering Controls:

-

Chemical Fume Hood: All manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is a direct consequence of the H335 "May cause respiratory irritation" classification[3][4].

Personal Protective Equipment (PPE): The selection of PPE is not a matter of preference but a direct response to the identified hazards.

-

Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. The H319 "Causes serious eye irritation" classification means a splash or airborne particle could result in significant injury[3][5][7].

-

Skin Protection:

-

Gloves: Wear nitrile rubber gloves (minimum thickness >0.11 mm) tested to EN 374 standards. Always inspect gloves before use and change them immediately if contamination is suspected or after extended use (>480 minutes permeation time is recommended)[2]. This is essential to prevent skin contact, as per the H315 "Causes skin irritation" classification[3].

-

Protective Clothing: A full-length laboratory coat must be worn and kept fastened. Wear appropriate protective clothing to prevent skin exposure[7].

-

-

Respiratory Protection: Under normal laboratory conditions with small quantities handled within a fume hood, respiratory protection is not required. However, if weighing large quantities or if engineering controls are insufficient, a NIOSH/MSHA-approved particulate filter respirator (e.g., N95 or P1/P2) should be used[2][7].

Sources

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com [carlroth.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. N'-Cbz-L-ornithine | 3304-51-6 [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Ornithine hydrochloride | C5H13ClN2O2 | CID 76654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Biological Significance of Ornithine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ornithine, a non-proteinogenic amino acid, stands at a critical metabolic nexus, primarily recognized for its role in the urea cycle. However, its biological significance extends far beyond ammonia detoxification. Through enzymatic conversions, ornithine gives rise to a class of derivatives—most notably polyamines, proline, and glutamate—that are fundamental regulators of cell proliferation, differentiation, signaling, and tissue homeostasis. Dysregulation of ornithine metabolism is a hallmark of numerous pathologies, including cancer, neurological disorders, and inherited metabolic diseases. This guide provides an in-depth technical exploration of the synthesis and function of key ornithine derivatives, examines their roles in disease, and details the therapeutic strategies and experimental methodologies employed to investigate and target these pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals actively engaged in this dynamic field.

The Ornithine Metabolic Hub: A Crossroads of Cellular Fate

Ornithine is a central intermediate in the urea cycle, where it is produced from arginine by the action of the enzyme arginase.[1] This cycle is crucial for the disposal of excess nitrogen from the body.[2] However, ornithine is not merely a component of a waste-disposal pathway; it is a substrate for several key enzymes that divert it into distinct functional pathways, each with profound biological consequences. The fate of ornithine is tightly regulated and determines the cellular balance between proliferation, stress response, and metabolic function.

The primary enzymatic gateways that dictate ornithine's downstream effects are Ornithine Decarboxylase (ODC) , which channels ornithine into polyamine synthesis, and Ornithine Aminotransferase (OAT) , which directs it towards the synthesis of proline and glutamate.[3] The competitive flux through these pathways is a critical determinant of cellular physiology.

Core Derivatives and Their Biological Functions

The diversion of ornithine into distinct metabolic pathways yields derivatives with highly specialized roles. Understanding these functions is paramount to appreciating their significance in health and disease.

2.1 Polyamines: Essential Regulators of Cell Growth and Proliferation

The conversion of ornithine to putrescine by Ornithine Decarboxylase (ODC) is the first and rate-limiting step in the biosynthesis of polyamines.[4] Putrescine is subsequently converted to spermidine and spermine. These polycationic molecules are indispensable for a multitude of cellular processes:

-

Cell Proliferation and Growth: Polyamines are absolutely required for cell proliferation.[5] Their positive charges allow them to bind to negatively charged macromolecules like DNA, RNA, and proteins, stabilizing their structures and modulating their functions.[2]

-

Gene Expression and Translation: Polyamines influence gene expression by modulating chromatin structure and play a critical role in the fidelity and efficiency of protein synthesis.

-

Cell Cycle Progression: Intracellular polyamine concentrations fluctuate during the cell cycle, and their depletion can lead to cell cycle arrest.

The central role of polyamines in proliferation explains why ODC is one of the most highly regulated enzymes in mammalian cells and a transcriptional target of potent oncogenes like MYC.[6]

2.2 Proline and Glutamate: Roles in Metabolism, Stress Response, and Neurotransmission

Ornithine Aminotransferase (OAT) converts ornithine into glutamate-γ-semialdehyde, which can then be converted to glutamate or cyclize to form pyrroline-5-carboxylate (P5C), a precursor for proline synthesis.

-

Proline: A crucial component of collagen, proline is essential for the integrity of connective tissues. It also plays a role in cellular redox balance and osmotic stress responses.

-

Glutamate: As the primary excitatory neurotransmitter in the central nervous system, glutamate derived from ornithine contributes to the neurotransmitter pool.[4] Its metabolism is critical for normal brain function.

| Derivative | Key Enzyme | Core Biological Functions | Pathological Relevance |

| Polyamines | Ornithine Decarboxylase (ODC) | Cell proliferation, DNA/RNA stabilization, protein synthesis, cell cycle control.[5] | Cancer, Tumorigenesis.[7] |

| Proline | Ornithine Aminotransferase (OAT) | Collagen synthesis, redox balance, osmotic stress response. | Connective tissue disorders, metabolic stress. |

| Glutamate | Ornithine Aminotransferase (OAT) | Excitatory neurotransmission, precursor for GABA.[4] | Neurotoxicity, Neurological disorders. |

| Citrulline | Ornithine Transcarbamylase | Urea cycle intermediate, precursor for arginine and nitric oxide (NO) synthesis.[1][8] | Vascular health, Hyperammonemia. |

Ornithine Derivatives in Disease Pathophysiology

Given their fundamental roles, it is unsurprising that aberrant ornithine metabolism is implicated in a range of severe diseases.

3.1 Cancer: The Polyamine Addiction

Cancer cells exhibit an insatiable demand for polyamines to sustain their rapid proliferation.[7] This "polyamine addiction" is achieved by upregulating biosynthesis (primarily via ODC), increasing polyamine transport from the extracellular environment, and decreasing catabolism.[7] The elevated levels of polyamines are not just a consequence of malignant transformation; they are active drivers of tumorigenesis, promoting cell growth and survival.[7] This dependency makes the polyamine pathway a prime target for anticancer therapies.

3.2 Neurological Disorders

The metabolism of ornithine derivatives is critical for neurological health, and its disruption can lead to severe pathologies.

-

Hyperornithinemia, Hyperammonemia, Homocitrullinuria (HHH) Syndrome: This is a rare genetic disorder caused by a deficiency in the mitochondrial ornithine transporter, leading to the accumulation of ornithine.[9] Patients often present with severe neurological dysfunction, including cognitive deficits and ataxia, which may be linked to impaired mitochondrial function and reduced antioxidant defenses in astrocytes.[9][10]

-

Alzheimer's Disease: Recent research has implicated astrocytic ODC in Alzheimer's pathology.[11] In reactive astrocytes, overexpressed ODC converts excess ornithine into putrescine, which is then metabolized into harmful byproducts like GABA (leading to synaptic inhibition), ammonia, and hydrogen peroxide.[11] Inhibition of ODC in animal models has been shown to reduce amyloid-β load and improve memory.[11]

3.3 Genetic Disorders: Gyrate Atrophy

Gyrate atrophy of the choroid and retina is an autosomal recessive disorder caused by mutations in the OAT gene, leading to a deficiency in the ornithine aminotransferase enzyme.[12][13] This results in a 10- to 20-fold increase in plasma ornithine levels.[14] The clinical presentation includes progressive chorioretinal atrophy, starting with night blindness in childhood and often progressing to total blindness.[12] The precise mechanism of retinal toxicity is not fully understood, but it is believed to be a direct consequence of hyperornithinemia.[14]

Therapeutic Targeting of Ornithine Metabolism

The critical role of ornithine derivatives in disease has spurred the development of therapies aimed at modulating their metabolic pathways.

4.1 Ornithine Decarboxylase (ODC) Inhibition

Targeting ODC is a well-established therapeutic strategy, given its rate-limiting role in polyamine synthesis.

-

Eflornithine (DFMO): Eflornithine (α-difluoromethylornithine) is a specific, irreversible "suicide inhibitor" of ODC.[15][16] It binds to the enzyme's active site and, upon decarboxylation, forms a covalent adduct that permanently inactivates the enzyme.[16]

-

Clinical Applications: Eflornithine is used intravenously to treat African Trypanosomiasis (sleeping sickness), as the parasite relies heavily on polyamines for proliferation.[17] Topically, it is approved as a cream (Vaniqa®) to reduce unwanted facial hair (hirsutism) by inhibiting ODC in hair follicles, thereby slowing hair growth.[15][18]

-

Cancer Research: Eflornithine has been extensively studied as a chemopreventive and therapeutic agent for cancer. While it has shown limited efficacy as a monotherapy, its combination with other agents to block compensatory polyamine uptake shows significant promise in preclinical and clinical studies.[7]

-

4.2 Management of Genetic Disorders

For genetic disorders like Gyrate Atrophy, management focuses on reducing the accumulation of the toxic substrate.

-

Arginine-Restricted Diet: The primary treatment for Gyrate Atrophy is a diet low in arginine, the precursor to ornithine. This dietary intervention aims to lower plasma ornithine levels and has been shown to slow the progression of chorioretinal atrophy.

-

Vitamin B6 (Pyridoxine) Supplementation: Pyridoxal phosphate (PLP), the active form of vitamin B6, is an essential cofactor for the OAT enzyme. A small subset of patients with specific OAT mutations are responsive to high doses of vitamin B6, which can help restore some enzyme activity.[12]

Methodologies in Ornithine Derivative Research

Accurate quantification and activity assessment are crucial for studying ornithine metabolism. This section outlines key experimental protocols.

5.1 Analytical Quantification of Polyamines by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a robust and sensitive method for quantifying polyamines in biological samples.[19][20]

Protocol: Quantification of Polyamines in Cell Lysates

-

Sample Preparation:

-

Harvest and count cultured cells. Resuspend the cell pellet in a known volume of ice-cold Phosphate Buffered Saline (PBS).

-

Add an equal volume of 10% perchloric acid (PCA) to lyse the cells and precipitate proteins. Vortex vigorously.

-

Causality: PCA effectively lyses cell membranes and denatures proteins, which would otherwise interfere with the analysis.

-

-

Protein Removal:

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Self-Validation: The resulting pellet should be firm and white. A clear supernatant indicates successful protein precipitation.

-

-

Derivatization:

-

Transfer the supernatant to a new tube.

-

In an autosampler vial, mix the sample supernatant with a derivatization reagent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine).

-

Causality: Polyamines lack a native chromophore. OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative, enabling sensitive detection.[20]

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase column.

-

Elute using a gradient of an appropriate mobile phase (e.g., acetonitrile and sodium acetate buffer).

-

Detect the fluorescent derivatives using a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., 340 nm and 450 nm, respectively).[20]

-

-

Quantification:

-

Run a series of known concentrations of polyamine standards (putrescine, spermidine, spermine) to generate a standard curve.

-

Calculate the concentration of polyamines in the sample by comparing their peak areas to the standard curve.

-

Trustworthiness: The linearity of the standard curve (R² > 0.99) validates the accuracy of the quantification over the measured range.

-

More advanced, high-throughput methods utilize online solid-phase extraction coupled to liquid chromatography-tandem mass spectrometry (SPE-LC/MS/MS) for even greater sensitivity and specificity, allowing for analysis times of just a few minutes per sample.[21][22][23]

Future Directions and Conclusion

The study of ornithine derivatives continues to be a fertile ground for discovery. Key future directions include:

-

Combination Therapies in Oncology: Refining combination strategies that pair ODC inhibitors with polyamine transport inhibitors or other targeted therapies to overcome compensatory mechanisms in cancer cells.[6]

-

Neurodegenerative Disease Therapeutics: Further elucidating the role of ornithine metabolism in diseases like Alzheimer's and exploring ODC or OAT modulation as a neuroprotective strategy.

-

Metabolic Crosstalk: Investigating the intricate crosstalk between ornithine metabolism and other key cellular pathways, such as arginine-nitric oxide synthesis and cellular energy regulation.

References

-

MetwareBio. (n.d.). Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. Metware Biotechnology. [Link]

-

Bull, C. R., et al. (2022). Polyamines in cancer: integrating organismal metabolism and antitumour immunity. Nature Reviews Cancer. [Link]

-

Balfour, J. A., & McClellan, K. (2001). Topical eflornithine. American Journal of Clinical Dermatology. [Link]

-

Wikipedia. (n.d.). Ornithine aminotransferase deficiency. [Link]

-

Sivashanmugam, M., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. [Link]

-

Funchal, C., et al. (2016). Ornithine and Homocitrulline Impair Mitochondrial Function, Decrease Antioxidant Defenses and Induce Cell Death in Menadione-Stressed Rat Cortical Astrocytes: Potential Mechanisms of Neurological Dysfunction in HHH Syndrome. Neurochemical Research. [Link]

-

Mori, M., & Gotoh, T. (2000). Regulation of nitric oxide production by arginine metabolic enzymes. Biochemical and Biophysical Research Communications. [Link]

-

Funchal, C., et al. (2009). Experimental Evidence That Ornithine and Homocitrulline Disrupt Energy Metabolism in Brain of Young Rats. Neurochemical Research. [Link]

-

Al-Dirbashi, O. Y., & Al-Hassnan, Z. N. (2021). Gyrate Atrophy of the Choroid and Retina. StatPearls. [Link]

-

Agostinelli, E., et al. (2023). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. International Journal of Molecular Sciences. [Link]

-

Jiang, Y., et al. (2013). Metabolic pathways associated with ornithine biosynthesis in C. glutamicum. Journal of Industrial Microbiology & Biotechnology. [Link]

-

Borodulin, V. B. (2015). The biosynthesis of nitric oxide from L-arginine. ResearchGate. [Link]

-

Patsnap. (2024). What is the mechanism of Eflornithine Hydrochloride?. Patsnap Synapse. [Link]

-

Sivashanmugam, M., et al. (2014). Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Ghimire, A., & Jo, D. G. (2024). Astrocytic Ornithine Decarboxylase 1 in Alzheimer's Disease. Experimental Neurobiology. [Link]

-

Wikipedia. (n.d.). Ornithine. [Link]

-

Khunger, N., & Kumar, C. (2009). Eflornithine. Indian Journal of Dermatology, Venereology and Leprology. [Link]

-

Orphanet. (n.d.). Gyrate atrophy of choroid and retina. [Link]

-

Muralidharan, S., et al. (2024). Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. Cureus. [Link]

-

Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. Advances in Experimental Medicine and Biology. [Link]

-

Lu, B., et al. (2022). Polyamine Detection Methods. MDPI Encyclopedia. [Link]

-

Murray-Stewart, T., et al. (2018). Polyamines and cancer: Implications for chemotherapy and chemoprevention. Expert Reviews in Molecular Medicine. [Link]

-

Newborn Screening, HRSA. (n.d.). Gyrate Atrophy of the Choroid and Retina. [Link]

-

Jänne, J., et al. (2006). Brain Neurons Express Ornithine Decarboxylase‐Activating Antizyme Inhibitor 2 with Accumulation in Alzheimer's Disease. Journal of Neurochemistry. [Link]

-

Sivashanmugam, M., et al. (2014). Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

-

Wikipedia. (n.d.). Eflornithine. [Link]

-

Ignarro, L. J., et al. (1992). Formation of free nitric oxide from L-arginine by nitric oxide synthase: Direct enhancement of generation by superoxide dismutase. Proceedings of the National Academy of Sciences. [Link]

-

CD Biosynsis. (n.d.). Ornithine Derivatives. [Link]

-

Sivashanmugam, M., et al. (2017). Ornithine and its role in metabolic diseases: An appraisal. ResearchGate. [Link]

-

Johnson, D. A. (2019). Nitric Oxide Synthesis Pathway Arginine Lowers Blood Pressure. YouTube. [Link]

-

Devereux, W., et al. (2022). The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. Cancers. [Link]

-

Santoro, R., et al. (2020). Deficit of human ornithine aminotransferase in gyrate atrophy: Molecular, cellular, and clinical aspects. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Ligor, T., et al. (2024). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1H-NMR Spectroscopy. Metabolites. [Link]

-

Sochor, M., et al. (1981). Regulation of pathways of ornithine metabolism. Effects of thyroid hormone and diabetes on the activity of enzymes at the "ornithine crossroads' in rat liver. Enzyme. [Link]

-

DermNet. (n.d.). Eflornithine hydrochloride. [Link]

-

Wu, G., & Meininger, C. J. (2009). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. ResearchGate. [Link]

Sources

- 1. Ornithine - Wikipedia [en.wikipedia.org]

- 2. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]

- 5. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ornithine and Homocitrulline Impair Mitochondrial Function, Decrease Antioxidant Defenses and Induce Cell Death in Menadione-Stressed Rat Cortical Astrocytes: Potential Mechanisms of Neurological Dysfunction in HHH Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental evidence that ornithine and homocitrulline disrupt energy metabolism in brain of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Astrocytic Ornithine Decarboxylase 1 in Alzheimer’s Disease [en-journal.org]

- 12. Ornithine aminotransferase deficiency - Wikipedia [en.wikipedia.org]

- 13. Deficit of human ornithine aminotransferase in gyrate atrophy: Molecular, cellular, and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gyrate Atrophy of the Choroid and Retina - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Topical eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Eflornithine - Wikipedia [en.wikipedia.org]

- 17. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]

- 18. dermnetnz.org [dermnetnz.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Cbz-Ornithine in Solid-Phase Peptide Synthesis

Introduction: The Strategic Role of Ornithine and the Cbz Protecting Group in Peptide Synthesis

The non-proteinogenic amino acid L-ornithine is a valuable building block in the design of novel peptide therapeutics and research tools. Its side-chain primary amine offers a versatile handle for various chemical modifications, including lactam bridge formation for peptide cyclization, conjugation of reporter molecules, or the construction of branched peptides. The successful incorporation of ornithine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust orthogonal protection strategy. This strategy ensures that the α-amino group is temporarily protected for chain elongation, while the δ-amino group of the ornithine side chain is protected by a group that can be selectively removed at a desired stage.

The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a foundational amine-protecting group in peptide chemistry.[1] While modern Fmoc/tBu SPPS predominantly relies on acid-labile side-chain protection, the Cbz group offers a unique orthogonal dimension. It is stable to the basic conditions used for Fmoc group removal and generally stable to the moderate acidic conditions used for final peptide cleavage from the resin, but it is readily cleaved by catalytic hydrogenolysis.[2] This distinct chemical reactivity allows for selective deprotection of the ornithine side chain on the solid support, opening avenues for complex, site-specific modifications of the peptide before its final release.

This technical guide provides a comprehensive protocol for the incorporation of Nα-Fmoc-Nδ-Cbz-L-ornithine (Fmoc-Orn(Cbz)-OH) in SPPS. It details the causality behind experimental choices, provides validated step-by-step methodologies, and discusses the strategic considerations for its use.

The Principle of Orthogonality in Fmoc-SPPS with Cbz-Ornithine

The Fmoc/tBu strategy is a cornerstone of modern SPPS, prized for its mild reaction conditions.[3] This strategy is built on the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others.[] The incorporation of Fmoc-Orn(Cbz)-OH leverages this principle to create a tri-orthogonal system:

-

Nα-Fmoc Group: Base-labile (removed by piperidine) for iterative peptide chain elongation.

-

Side-Chain tBu-type Groups (e.g., Boc, tBu, Trt): Acid-labile (removed by Trifluoroacetic Acid - TFA) during the final cleavage and global deprotection step.[]

-

Nδ-Cbz Group: Labile to hydrogenolysis (e.g., H₂/Pd/C) and stable to both piperidine and, critically, to standard TFA cleavage cocktails.

This tri-orthogonal scheme allows for three distinct points of chemical manipulation, as illustrated below.

Figure 1: Orthogonal deprotection strategies in SPPS incorporating Cbz-Ornithine.

Experimental Protocols

Part 1: Incorporation of Fmoc-Orn(Cbz)-OH into the Peptide Sequence

This protocol outlines the standard cycle for coupling Fmoc-Orn(Cbz)-OH onto a resin-bound peptide with a free N-terminal amine. The process follows the general principles of Fmoc-SPPS.[5]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Orn(Cbz)-OH

-

Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Nα-Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) and confirm complete deprotection using a qualitative test (e.g., Kaiser test).

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Orn(Cbz)-OH (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.

-

Allow the mixture to pre-activate for 1-5 minutes. The solution will typically change color.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Add the activated Fmoc-Orn(Cbz)-OH solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. The Cbz group does not typically introduce significant steric hindrance that would necessitate extended coupling times compared to other standard amino acids.[6]

-

-

Monitoring the Coupling:

-

Take a small sample of the resin, wash it thoroughly with DMF and DCM, and dry it.

-

Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.

-

If the coupling is incomplete, the reaction can be extended, or a second coupling can be performed.

-

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove all excess reagents and byproducts. The resin is now ready for the next Nα-Fmoc deprotection and coupling cycle.

| Reagent/Parameter | Molar Equivalents (vs. Resin Capacity) | Purpose |

| Fmoc-Orn(Cbz)-OH | 3 - 5 eq. | Amino acid building block |

| HATU | 2.85 - 4.75 eq. | Activates the carboxylic acid for amide bond formation |

| DIPEA | 6 - 10 eq. | Acts as a non-nucleophilic base to facilitate activation and neutralize salts |

| Coupling Time | 1 - 2 hours | Standard duration for efficient amide bond formation |

| Solvent | DMF | Standard polar aprotic solvent for SPPS |

Table 1: Recommended Reagent Stoichiometry for Fmoc-Orn(Cbz)-OH Coupling.

Part 2: On-Resin Selective Deprotection of the Nδ-Cbz Group

A key advantage of using Fmoc-Orn(Cbz)-OH is the ability to selectively deprotect the ornithine side chain for on-resin modification. Catalytic transfer hydrogenolysis is a mild and effective method for this purpose, avoiding the use of pressurized hydrogen gas.[1][7]

Materials:

-

Peptidyl-resin containing the Orn(Cbz) residue (ensure Nα-Fmoc is either present or has been replaced by a Boc group if the N-terminus needs to remain protected).

-

Palladium Catalyst: 10% Pd/C (Palladium on carbon), ~0.2 equivalents

-

Hydrogen Donor: 1,4-Cyclohexadiene or Ammonium Formate (~10-20 equivalents)

-

Solvent: Anhydrous, degassed DMF or NMP (N-Methyl-2-pyrrolidone)

Protocol Steps:

-

Resin Preparation: Swell the peptidyl-resin in the chosen solvent (DMF or NMP) for 1 hour.

-

Reaction Setup:

-

To the swollen resin, add the palladium catalyst.

-

Add the hydrogen donor (e.g., 1,4-cyclohexadiene).

-

Seal the reaction vessel and agitate the slurry at room temperature. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

-

-

Reaction Monitoring: The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide from it using a standard TFA cocktail, and analyzing the product by LC-MS to check for the mass corresponding to the deprotected ornithine side chain. The reaction is typically complete within 2-24 hours.

-

Catalyst Removal: Once the deprotection is complete, it is crucial to thoroughly remove the palladium catalyst. Wash the resin extensively with:

-

DMF (5-7 times)

-

A solution of a chelating agent like 0.5% sodium diethyldithiocarbamate in DMF (3 times, 15 min each) to sequester residual palladium.

-

DMF (5-7 times)

-

DCM (3-5 times)

-

-

Verification: Perform a final wash and a cleavage test on a small resin sample to confirm complete deprotection and catalyst removal. The resin is now ready for the subsequent on-resin modification (e.g., cyclization, acylation).

Figure 2: Workflow for On-Resin Cbz Deprotection via Catalytic Transfer Hydrogenation.

Part 3: Final Cleavage and Global Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously. The Nδ-Cbz group on ornithine is stable to standard TFA cleavage cocktails, allowing for the isolation of a Cbz-protected peptide if desired.[2][8]

Materials:

-

Dry, protected peptidyl-resin

-

Cleavage Cocktail (e.g., Reagent B or Reagent K). A common cocktail is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[9]

-

Cold diethyl ether

Protocol Steps:

-

Resin Preparation: Ensure the Nα-Fmoc group on the N-terminal residue has been removed.[10] Dry the resin thoroughly under vacuum.

-

Cleavage Reaction:

-

In a fume hood, add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10x the volume of the TFA).

-

-

Isolation and Purification:

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group byproducts.

-

Dry the crude peptide under vacuum. The peptide will still contain the Cbz-protected ornithine.

-

The peptide can then be purified by reverse-phase HPLC.

-

Discussion and Field-Proven Insights

-

Orthogonality and Strategic Planning: The primary reason to select Fmoc-Orn(Cbz)-OH over the more common Fmoc-Orn(Boc)-OH is for planned, selective on-resin modification of the ornithine side chain. If no such modification is required, Fmoc-Orn(Boc)-OH is a more straightforward choice as the Boc group is removed concurrently with all other tBu-based side-chain protecting groups during the final TFA cleavage.[6]

-

Stability Considerations: The Cbz group is robustly stable to the repeated cycles of 20% piperidine in DMF used for Fmoc deprotection. There is no significant risk of premature deprotection during chain elongation. Crucially, it is also stable to standard TFA cleavage cocktails (e.g., 95% TFA/H₂O/TIS), allowing the fully assembled peptide to be cleaved from the resin with the Cbz group intact.

-

Coupling Efficiency: The coupling of Fmoc-Orn(Cbz)-OH generally proceeds with high efficiency using standard coupling reagents like HATU or HBTU.[11] Monitoring the coupling reaction with a qualitative test is always recommended to ensure complete acylation, especially in long or sterically hindered sequences.

-

Catalyst Poisoning in Hydrogenolysis: Sulfur-containing amino acids (cysteine, methionine) can poison the palladium catalyst used for hydrogenolysis.[2] If these residues are present in the peptide sequence, a higher catalyst loading or longer reaction times may be necessary for the on-resin Cbz deprotection. Thorough washing after the reaction is critical to prevent contamination of the final peptide with residual palladium, which can be toxic and interfere with biological assays.[12]

-

Post-Cleavage Cbz Removal: If the final product requires a free ornithine side chain, the Cbz group can be removed from the purified peptide in solution using standard hydrogenolysis (H₂ with Pd/C) or transfer hydrogenolysis conditions.[13]

Conclusion

The use of Fmoc-Orn(Cbz)-OH provides a powerful tool for advanced peptide synthesis, enabling the creation of complex molecular architectures. Its orthogonality with both base-labile (Fmoc) and acid-labile (tBu-type) protecting groups allows for selective on-resin manipulation of the ornithine side chain. By understanding the principles of its application and following robust, validated protocols for coupling, selective deprotection, and final cleavage, researchers can confidently incorporate Cbz-ornithine to achieve their synthetic goals in drug discovery and chemical biology.

References

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- Ito, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

- BenchChem. (2024). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- AAPPTec. (n.d.). SYNTHESIS NOTES.

- BenchChem. (2024). Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine.

- G. A. Grant (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.

- Hellwig, M., et al. (2016). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids.

- Rowlinson, B., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions.

- Horsley, P. A., et al. (2026).

- World Intellectual Property Organization. (2015). WO2015028599A1 - Cleavage of synthetic peptides.

- Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters.

- AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9].

- ResearchGate. (2018).

- The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.

- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.

- ChemPep Inc. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.

- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chempep.com [chempep.com]

- 12. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Cbz-Ornithine: A Strategic Building Block for Potent Enzyme Inhibitors

Introduction: The Strategic Importance of Cbz-Ornithine in Drug Discovery

In the intricate world of medicinal chemistry and drug development, the ability to selectively modify a molecule is paramount. Nα-Cbz-L-ornithine, a derivative of the non-proteinogenic amino acid L-ornithine, stands out as a critical building block for the synthesis of targeted enzyme inhibitors. The strategic placement of the carbobenzyloxy (Cbz) group on the alpha-amino (Nα) position serves a vital role as a protecting group. This protection allows chemists to perform specific modifications on the delta-amino (Nδ) group or the carboxyl terminus without unintended reactions at the alpha-position.[][2] The Cbz group is renowned for its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis, offering a reliable and controlled deprotection step in multi-step syntheses.[]

Ornithine itself is a crucial intermediate in several metabolic pathways, most notably as the precursor to polyamines via the action of ornithine decarboxylase (ODC).[3][4] Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of various diseases, including cancer and parasitic infections.[5][6] This central metabolic role makes enzymes that process ornithine, particularly ODC, prime targets for therapeutic intervention. Cbz-Ornithine provides a versatile and indispensable scaffold for designing potent and selective inhibitors against these key enzymatic targets.

Part 1: Key Enzyme Targets & Inhibitor Design Principles

The unique structure of ornithine allows its analogs to be tailored to fit into the active sites of specific enzymes, disrupting their catalytic activity. The use of Cbz-Ornithine as a starting material provides the chemical stability and versatility needed to synthesize these complex analogs.

Ornithine Decarboxylase (ODC): A Prime Target in Oncology and Infectious Disease

Ornithine Decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are critical for cellular proliferation and differentiation.[5][6][7] Elevated ODC activity is frequently observed in rapidly growing tumor cells, making it a validated target for anticancer therapies.[5][8]

Mechanism of Inhibition: ODC is a pyridoxal phosphate (PLP)-dependent enzyme.[6][9] The catalytic cycle involves the formation of a Schiff base between ornithine and PLP, followed by decarboxylation to produce putrescine.[10][11] Inhibitors are designed to mimic the substrate ornithine, binding to the active site and either blocking substrate access (competitive inhibition) or forming an irreversible covalent bond with the enzyme or cofactor (suicide inhibition).[12][13]

Role of Cbz-Ornithine: Cbz-Ornithine is the foundational scaffold for creating a diverse library of ornithine analogs. By modifying the delta-amino group or the carbon backbone, researchers can develop compounds with enhanced binding affinity and specificity for the ODC active site. The most famous ODC inhibitor, α-difluoromethylornithine (DFMO or Eflornithine), is an ornithine analog used to treat African sleeping sickness and has been extensively studied in cancer chemoprevention.[5][8][9] The synthesis of such modified amino acids relies on the principles of selective protection and modification, for which Cbz-Ornithine is an ideal starting point.

Caption: ODC catalyzes the conversion of ornithine to putrescine, a key step in polyamine synthesis required for cell proliferation. Ornithine analog inhibitors block this activity.

Transglutaminases (TGases): Modulators of Protein Cross-Linking

Transglutaminases (TGases), particularly tissue transglutaminase (TG2), are enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine residues in proteins.[14][15] This cross-linking activity is vital for processes like extracellular matrix formation. However, aberrant TG2 activity is implicated in the pathogenesis of various diseases, including celiac disease, neurodegenerative disorders, and some cancers.[15][16][17]

Mechanism of Inhibition: Inhibitors of TG2 often target the enzyme's active site, preventing the binding of either the glutamine-containing acyl-donor substrate or the lysine-containing amine substrate.[14]

Role of Cbz-Ornithine: Ornithine-containing peptides and peptidomimetics can be designed as potent TG2 inhibitors. The Cbz-Ornithine scaffold allows for the synthesis of these inhibitors through peptide coupling reactions. For example, the delta-amino group of ornithine can act as an amine donor mimic, while the rest of the molecule can be elaborated to enhance binding to the enzyme's active site. The Cbz group facilitates the controlled, stepwise assembly of these peptide-based inhibitors.[18]

Part 2: Experimental Protocols & Methodologies

The following section provides a generalized, yet detailed protocol for the initial step in synthesizing a peptide-based inhibitor: the coupling of Cbz-Ornithine to a solid-phase resin. This is a foundational technique in Solid-Phase Peptide Synthesis (SPPS).

Protocol: Loading of Nα-Cbz-Nδ-Boc-L-Ornithine onto 2-Chlorotrityl Chloride Resin

This protocol describes the first crucial step in SPPS: attaching the first protected amino acid to a solid support. Here, we use an acid-labile resin (2-chlorotrityl chloride) and an ornithine derivative protected with Cbz on the α-amino group and a Boc group on the δ-amino group for orthogonal protection strategy.[19]

Objective: To covalently attach Nα-Cbz-Nδ-Boc-L-ornithine to a 2-chlorotrityl chloride resin as the starting point for synthesizing a C-terminally protected peptide.

Materials & Equipment:

-

Amino Acid: Nα-Cbz-Nδ-Boc-L-ornithine

-

Resin: 2-Chlorotrityl chloride resin (100-200 mesh)[20]

-

Solvents: Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, peptide synthesis grade)[20]

-

Reagents: N,N-Diisopropylethylamine (DIPEA), Methanol (MeOH)

-

Equipment: Solid-phase peptide synthesis vessel or a fritted syringe, shaker or rocker, nitrogen line for drying.

Step-by-Step Methodology:

-

Resin Swelling:

-

Place the 2-chlorotrityl chloride resin (e.g., 500 mg, 0.8 mmol scale) into a synthesis vessel.

-

Add anhydrous DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[20]

-

Drain the DCM using nitrogen pressure or vacuum.

-

-

Amino Acid Activation & Coupling:

-

Dissolve Nα-Cbz-Nδ-Boc-L-ornithine (2 equivalents relative to resin loading capacity) in anhydrous DCM.

-

Add DIPEA (4 equivalents relative to resin loading capacity) to the amino acid solution.

-

Immediately add the activated amino acid solution to the swollen resin.

-

Agitate the mixture at room temperature for 1-2 hours. Causality Note: DIPEA acts as a non-nucleophilic base to activate the resin and facilitate the nucleophilic attack by the carboxylate of the amino acid.

-

-

Resin Capping:

-

Drain the reaction mixture.

-

To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes. Trustworthiness Note: This step is critical to prevent the formation of deletion sequences in the subsequent peptide synthesis cycles.

-

Drain the capping solution.

-

-

Washing:

-

Wash the resin sequentially to remove excess reagents and by-products. Perform each wash for 1-2 minutes with agitation.

-

3x with DCM

-

3x with DMF

-

3x with DCM

-

-

Dry the resin under a stream of nitrogen for at least 30 minutes.

-

-

Validation (Optional but Recommended):

-

A small sample of the resin can be cleaved using a mild acid solution (e.g., 20% hexafluoroisopropanol in DCM) and the cleaved amino acid analyzed by mass spectrometry to confirm successful loading.[20]

-

Caption: Workflow for loading the first Cbz-Ornithine building block onto a solid-phase resin.

Part 3: Data Presentation & Characterization

The successful synthesis and purification of an inhibitor derived from Cbz-Ornithine must be validated through rigorous analytical characterization.

Table 1: Physicochemical Properties of Starting Material and a Hypothetical Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Nα-Cbz-L-ornithine | C13H18N2O4 | 266.29 | White Solid | 248 - 252 |

| Hypothetical Inhibitor | C25H35N5O7 | 517.58 | Off-white Lyophilizate | N/A (Amorphous) |

Data for Nα-Cbz-L-ornithine sourced from chemical suppliers.[21][22]

Characterization Techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized inhibitor, matching the theoretical mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise chemical structure and confirm the successful incorporation of the Cbz-Ornithine building block.

Part 4: Conclusion and Future Outlook

Nα-Cbz-L-ornithine is more than just a protected amino acid; it is a strategic tool in the arsenal of medicinal chemists. Its robust Cbz protecting group, coupled with the versatile ornithine scaffold, provides an ideal starting point for the rational design of inhibitors targeting critical enzymes like ODC and TG2. The principles of solid-phase synthesis, enabled by building blocks like Cbz-Ornithine, continue to accelerate the discovery of novel therapeutics for a range of human diseases.[2][19] As our understanding of enzyme structure and mechanism deepens, the development of even more potent and selective inhibitors derived from this versatile building block is not only possible but inevitable.[10][23]

References

-

Bala, V., Saini, V., & Singh, P. (2021). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. PubMed. Available from: [Link]

-

Abdel-Monem, M. M., et al. (1977). Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry. Available from: [Link]

-

Gopi, H., et al. (2003). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. PubMed. Available from: [Link]

-

Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available from: [Link]

-

Lemos, F. O., et al. (2023). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences. Available from: [Link]

-

Folk, J. E., Park, M. H., & Lee, S. Y. (1985). The competitive inhibition of tissue transglutaminase by alpha-difluoromethylornithine. The Journal of Biological Chemistry. Available from: [Link]

-

de la Torre, F., et al. (2020). Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). MDPI. Available from: [Link]

-

Bala, P., et al. (2022). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PLOS ONE. Available from: [Link]

-

Wu, H., et al. (2021). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

Wu, H., et al. (2021). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Publications. Available from: [Link]

-

ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Available from: [Link]

-

Bala, P., et al. (2022). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. ResearchGate. Available from: [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

-

Wikipedia. (n.d.). Ornithine decarboxylase. Available from: [Link]

-

Wu, H., et al. (2021). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Publications. Available from: [Link]

-

Keillor, J. W. (2016). Tissue transglutaminase inhibitors. Zedira GmbH Blog. Available from: [Link]

-

Schuppan, D., et al. (2021). Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies. MDPI. Available from: [Link]

-

PubChem. (n.d.). L-(-)-Ornithine. Available from: [Link]

-

Pinkas, D. M., & Molineaux, S. M. (2010). Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. Current Medicinal Chemistry. Available from: [Link]

-

Kerr, N., et al. (2021). Deletion or Inhibition of Astrocytic Transglutaminase 2 Promotes Functional Recovery after Spinal Cord Injury. MDPI. Available from: [Link]

Sources

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.) [mdpi.com]

- 4. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 10. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scbt.com [scbt.com]

- 13. Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tissue transglutaminase inhibitors - Blog - Zedira GmbH [zedira.com]

- 15. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. N'-Cbz-L-ornithine | 3304-51-6 [chemicalbook.com]

- 22. alfachemic.com [alfachemic.com]

- 23. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to Catalytic Hydrogenation for Cbz Removal from Ornithine

Introduction: The Strategic Role of Cbz Deprotection in Synthesis

The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in synthetic chemistry, particularly in peptide synthesis, for the protection of amine functionalities.[1] Its robustness against a wide range of reaction conditions, coupled with its facile removal under mild, specific conditions, makes it an invaluable tool for chemists.[1] Catalytic hydrogenation stands out as the premier method for Cbz deprotection due to its exceptional cleanliness and efficiency.[2][3] The reaction proceeds via hydrogenolysis, cleaving the benzylic C-O bond to liberate the free amine, with the only byproducts being the volatile and easily removable toluene and carbon dioxide.[3]

This guide provides a comprehensive overview and detailed protocols for the removal of the Cbz protecting group from ornithine derivatives, a common transformation in the synthesis of complex peptides and pharmaceutical intermediates. We will delve into the underlying mechanism, critical reaction parameters, step-by-step experimental procedures, and essential safety considerations to ensure a successful and safe laboratory operation.

The Mechanism of Hydrogenolysis

The deprotection of a Cbz-protected amine is a heterogeneously catalyzed reaction that occurs on the surface of a palladium catalyst. The process can be summarized in the following key steps:

-

Adsorption: Both the hydrogen source (H₂ gas or a donor molecule) and the Cbz-protected substrate adsorb onto the active sites of the palladium catalyst.

-

Hydrogen Activation: Molecular hydrogen is dissociatively chemisorbed onto the palladium surface, forming reactive palladium-hydride species.

-

Cleavage: The benzylic carbon-oxygen bond of the Cbz group is cleaved through the action of the activated hydrogen.

-

Product Formation: This cleavage results in an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. The benzyl fragment is hydrogenated to form toluene.

-

Desorption: The final products—the deprotected amine, toluene, and carbon dioxide—desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The overall transformation is illustrated below:

Caption: Chemical transformation of Cbz-Ornithine to Ornithine.

Optimizing the Reaction: Critical Parameters

The success of Cbz deprotection by catalytic hydrogenation hinges on the careful selection and control of several key parameters. Understanding the causality behind these choices is essential for achieving high yields and purity.

| Parameter | Recommended Conditions | Rationale & Expert Insights |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Palladium on Carbon (Pd/C) is the most effective and widely used catalyst for this transformation.[2][4] The carbon support provides a high surface area for the reaction. The state of the palladium is typically Pd(0), which is the active catalytic species.[4] |

| Catalyst Loading | 5-20% by weight of the substrate | A loading of 10% w/w is a common starting point.[3] Higher loadings may be necessary for sterically hindered substrates or to accelerate slow reactions, but this also increases cost and potential for side reactions. |

| Hydrogen Source | 1. Hydrogen Gas (H₂) 2. Transfer Hydrogenation Reagents | Hydrogen Gas: The most direct hydrogen source, typically used at atmospheric pressure (via a balloon) or slightly above in a dedicated hydrogenation apparatus.[2][3] Transfer Hydrogenation: Utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene.[2] This method is often safer and more convenient for standard laboratory setups as it avoids the handling of flammable hydrogen gas.[2][5] Formic acid, in particular, is an excellent hydrogen donor and a good solvent for many peptides.[6] |

| Solvent | Methanol, Ethanol, Ethyl Acetate, Acetic Acid | The primary consideration is the solubility of the Cbz-protected ornithine derivative. Alcohols like Methanol (MeOH) and Ethanol (EtOH) are excellent choices as they are polar and effectively solvate the substrate and product.[2][3] Acetic Acid can be a beneficial co-solvent as it protonates the newly formed amine, preventing it from coordinating to and poisoning the palladium catalyst.[7] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds efficiently at room temperature.[2] Elevated temperatures are generally not required and may increase the risk of side reactions. |

| Pressure | Atmospheric to 50 psi | For most substrates, atmospheric pressure is sufficient.[2] More resistant Cbz groups may require higher pressures, necessitating the use of a specialized high-pressure hydrogenation reactor.[8] |

Detailed Experimental Protocols

Herein, we provide two validated protocols for the Cbz deprotection of ornithine derivatives. The choice between them depends on the available laboratory equipment and safety infrastructure.

Protocol A: Cbz Deprotection Using Hydrogen Gas

This protocol is the standard method and is highly effective, but it requires strict adherence to safety procedures for handling hydrogen gas and the pyrophoric catalyst.

Step-by-Step Methodology:

-

Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected ornithine substrate in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 M.

-

Catalyst Addition: Under a gentle stream of inert gas (Nitrogen or Argon), carefully add 10% Pd/C (10% w/w relative to the substrate).[3] Causality: The inert atmosphere prevents the dry Pd/C from coming into contact with air, which can be a fire hazard, especially with residual flammable solvents.

-

System Purge: Seal the flask with a septum. Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[9]

-

Hydrogen Introduction: Replace the inert gas atmosphere with hydrogen. For atmospheric pressure reactions, this is typically done by evacuating the flask one final time and backfilling with hydrogen from a balloon.[3] Ensure the balloon is securely fastened.

-

Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[2] A typical TLC system would be Dichloromethane/Methanol (e.g., 9:1). The Cbz-protected starting material is UV-active and will stain with ninhydrin only after heating, while the product amine will be immediately visible with a ninhydrin stain. The reaction is typically complete within 1-4 hours.[3]

-

Post-Reaction Purge: Once the reaction is complete, carefully purge the hydrogen gas from the system by evacuating and backfilling with an inert gas three times.[9] Causality: This step is critical to prevent the ignition of hydrogen when the system is opened to air for filtration.

-

Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® or a similar filter aid to remove the Pd/C catalyst.[2] Wash the filter cake thoroughly with the solvent to ensure complete recovery of the product. Self-Validation: The filtrate should be a clear, colorless solution, indicating the complete removal of the black Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected ornithine derivative. The product can be further purified by recrystallization or chromatography if necessary.

Protocol B: Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol offers a convenient and safer alternative by generating hydrogen in situ from a donor molecule.

Step-by-Step Methodology:

-

Setup: To a solution of the Cbz-protected ornithine substrate in methanol, add the hydrogen donor. A common choice is ammonium formate (approx. 5-10 equivalents).

-

Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w).

-

Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60°C.[2]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol A. The evolution of gas (CO₂) is often observed at the beginning of the reaction.

-